molecular formula C15H23NO3 B3005956 2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid CAS No. 2567498-86-4

2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid

Cat. No.: B3005956
CAS No.: 2567498-86-4
M. Wt: 265.353
InChI Key: AZERSLBLEAQKRJ-UHFFFAOYSA-N
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Description

2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Prop-2-enoyl Group: This step involves the addition of a prop-2-enoyl group to the spirocyclic core, often through an acylation reaction.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-BOC-3-azaspiro[5.5]undecan-9-yl)acetic acid
  • 2-{3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecan-9-yl}acetic acid

Uniqueness

2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid is unique due to its specific structural features, such as the prop-2-enoyl group and the spirocyclic core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-2-13(17)16-9-7-15(8-10-16)5-3-12(4-6-15)11-14(18)19/h2,12H,1,3-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZERSLBLEAQKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CCC(CC2)CC(=O)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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